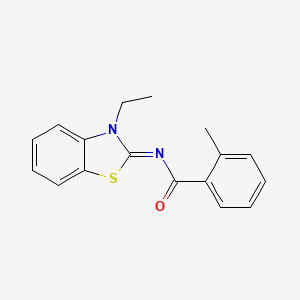

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that contain a benzene ring fused to a thiazole ring . These compounds are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

Benzothiazole derivatives have a planar molecular structure due to the conjugation between the benzene and thiazole rings . The exact structure of “N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide” would depend on the positions of the ethyl and methylbenzamide substituents.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions of “N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide” would depend on the reactivity of the substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Benzothiazoles are generally stable compounds with high melting points . They are also typically insoluble in water but soluble in organic solvents .Scientific Research Applications

Antidiabetic Drug Development

One of the promising applications of this compound is in the development of antidiabetic drugs. Derivatives of this compound have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which plays a significant role as a negative regulator of insulin and leptin signaling . This inhibition can potentially improve insulin sensitivity and offer therapeutic benefits for Type II diabetes patients.

Lead Molecule for Antihyperglycemic Agents

The compound has demonstrated good in vitro PTP1B inhibitory activity and in vivo antihyperglycemic efficacy in animal models . This suggests its potential as a lead molecule in the synthesis of new antihyperglycemic agents, which could be a significant step forward in diabetes treatment.

Sensing and Biosensing

In the field of sensing, particularly for human health applications, derivatives of this compound have been utilized. For instance, a label-free sensor for Pb^2+ detection using DNA-binding dyes and derivatives of this compound has been reported . This application highlights the compound’s potential in developing sensitive and selective sensors for environmental and biological monitoring.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-3-19-14-10-6-7-11-15(14)21-17(19)18-16(20)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVGLHWGYPVIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2905460.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B2905465.png)

![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)

![7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2905469.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)